

3,5-Diaminobenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Diaminobenzonitrile

Cat. No.: B1590514

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An In-Depth Technical Guide to **3,5-Diaminobenzonitrile**: Properties, Synthesis, and Applications

Introduction

3,5-Diaminobenzonitrile is an aromatic organic compound featuring a benzene ring substituted with two amino (-NH₂) groups and a nitrile (-C≡N) group at the 3, 5, and 1 positions, respectively.^[1] This specific arrangement of functional groups—two electron-donating amino groups and one electron-withdrawing nitrile group—imparts a unique reactivity profile, making it a valuable and versatile building block in synthetic chemistry. Its structure allows for multiple reaction sites, facilitating the construction of complex molecular architectures.^[2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic pathway, and explores its applications in pharmaceuticals and materials science for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The fundamental properties of **3,5-Diaminobenzonitrile** are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and predicting its behavior in different chemical environments. The presence of polar amino and nitrile groups suggests solubility in polar organic solvents, a key consideration for reaction and purification protocols.^[1]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃	[1] [3] [4]
Molecular Weight	133.15 g/mol	[3] [4] [5]
CAS Number	33786-93-5	[1] [5]
Appearance	Typically a solid	[1]
Synonyms	Benzonitrile, 3,5-diamino-	[1]

Synthetic Pathway: A Mechanistic Approach

While detailed, peer-reviewed experimental protocols for the specific synthesis of **3,5-Diaminobenzonitrile** are not widely published, a robust and logical pathway can be derived from established principles of organic chemistry for analogous compounds.[\[2\]](#) The most common and effective method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups.

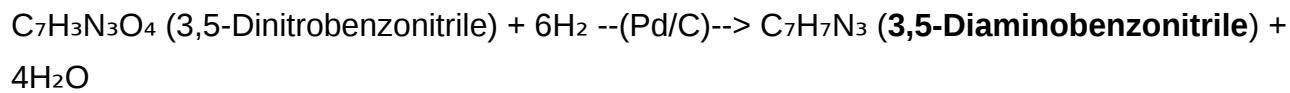
The proposed synthesis, therefore, begins with 3,5-Dinitrobenzonitrile as the starting material.[\[6\]](#)[\[7\]](#) The two nitro groups are concurrently reduced to amino groups. This transformation is typically achieved via catalytic hydrogenation, a powerful and clean reduction method.

Causality Behind Experimental Choices:

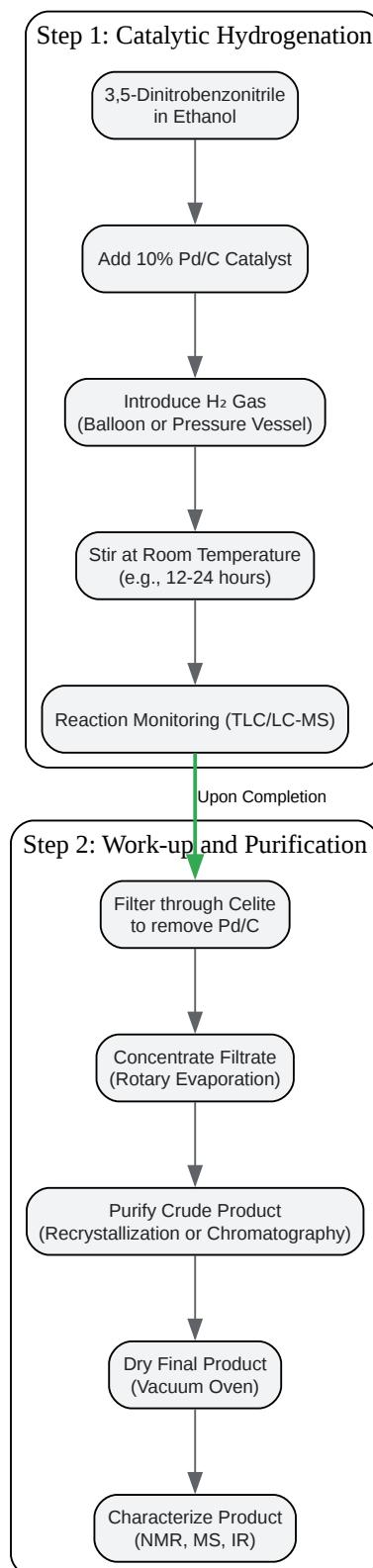
- Starting Material: 3,5-Dinitrobenzonitrile is an ideal precursor. The nitro groups are strong electron-withdrawing groups, which can be readily and selectively reduced.[\[7\]](#)
- Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction. It provides a high surface area for the reaction, efficiently adsorbs hydrogen gas, and demonstrates excellent activity and selectivity for nitro group reduction without affecting the nitrile group.
- Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. It is a clean reagent, with water being the only byproduct of the reduction of the oxygen atoms from the nitro groups.
- Solvent: A polar protic solvent like ethanol or methanol is typically used. It effectively dissolves the starting material and is compatible with the catalyst and hydrogen gas,

facilitating the reaction kinetics.

The overall reaction is as follows:



Proposed Synthesis Workflow Diagram



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